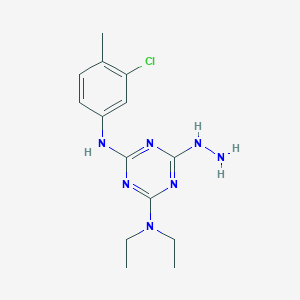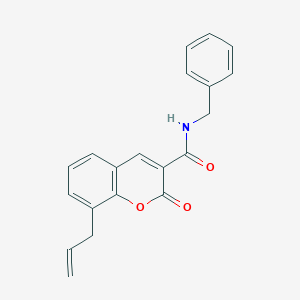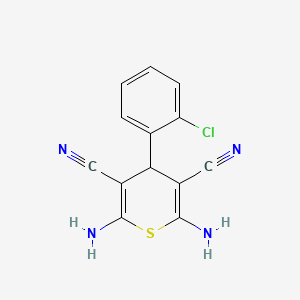![molecular formula C15H13N3OS B5853921 3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAC-1 and is a small molecule inhibitor of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. The inhibition of procaspase-3 activation by PAC-1 has been shown to have potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
The mechanism of action of PAC-1 involves the inhibition of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. By inhibiting procaspase-3 activation, PAC-1 prevents the activation of caspase-3 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have significant biochemical and physiological effects. It induces apoptosis in cancer cells, which leads to the death of these cells. PAC-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
PAC-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. PAC-1 has also been shown to have low toxicity in animal models, making it a promising candidate for the development of anticancer drugs. However, PAC-1 has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for research on PAC-1. One potential direction is the development of PAC-1 analogs that have improved solubility and bioavailability. Another direction is the development of PAC-1-based anticancer drugs that can be used in clinical trials. Additionally, further research is needed to understand the mechanism of action of PAC-1 and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of PAC-1 involves the reaction of 3-aminopyridine-2-carboxylic acid with thionyl chloride to form 3-pyridinyl isothiocyanate. This is then reacted with 3-phenylacryloyl chloride to form PAC-1. The synthesis of PAC-1 has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. PAC-1 has also been studied for its potential applications in other diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(9-8-12-5-2-1-3-6-12)18-15(20)17-13-7-4-10-16-11-13/h1-11H,(H2,17,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDQNZKIQNYDP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)

![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)

![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)
![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)

![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)

![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
